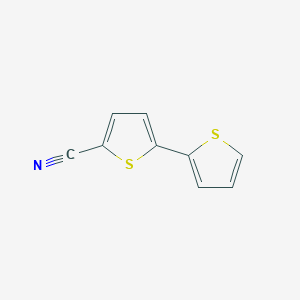

5-(Thien-2-yl)thiophene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANARYBGZNUMARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372344 | |

| Record name | [2,2'-Bithiophene]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16278-99-2 | |

| Record name | [2,2'-Bithiophene]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-(Thien-2-yl)thiophene-2-carbonitrile" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-(Thien-2-yl)thiophene-2-carbonitrile, a bithiophene derivative of significant interest in materials science and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis methodologies, and current applications, with a particular focus on its role as a building block for organic electronics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug discovery.

Chemical Structure and Identification

This compound, also known by its synonym 2,2'-bithiophene-5-carbonitrile, is a heteroaromatic compound featuring two linked thiophene rings, one of which is substituted with a nitrile group. This structural arrangement imparts specific electronic and chemical properties that are foundational to its applications.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,2'-Bithiophene-5-carbonitrile, 5-Cyano-2,2'-bithiophene |

| CAS Number | 16278-99-2 |

| Molecular Formula | C₉H₅NS₂ |

| Molecular Weight | 191.27 g/mol |

| SMILES | S1C(C#N)=CC=C1C1=CC=CS1 |

| InChI Key | ANARYBGZNUMARH-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, processing, and application in various scientific domains.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 100 °C |

| Boiling Point | 36 °C (Note: This value appears unusually low and may be inaccurate) |

| LogP | 3.34828 |

| Polar Surface Area | 80.27 Ų |

| Appearance | Not specified in available results |

| Solubility | Not specified in available results |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various cross-coupling reactions, which are standard procedures in organic synthesis for the formation of carbon-carbon bonds. The Stille and Suzuki coupling reactions are particularly relevant for the synthesis of bi-aryl compounds like the target molecule.

General Synthesis Workflow

A plausible synthetic route involves the coupling of a functionalized thiophene with another thiophene derivative. For instance, a Stille coupling reaction could be employed between 5-bromothiophene-2-carbonitrile and 2-(tributylstannyl)thiophene.

Detailed Experimental Protocol (Hypothetical Stille Coupling)

The following is a generalized, hypothetical protocol for the synthesis of this compound via a Stille cross-coupling reaction. This protocol is based on standard literature procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

-

5-Bromothiophene-2-carbonitrile

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

To the stirred solution, add 2-(tributylstannyl)thiophene (1.1 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) stretching vibration.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

Applications

This compound is a valuable building block in the development of advanced organic materials, particularly for applications in organic electronics.

Organic Electronics

The extended π-conjugated system of the bithiophene structure, combined with the electron-withdrawing nature of the nitrile group, makes this compound an excellent candidate for use in organic semiconductors. It has been specifically investigated as a component in the design of non-fullerene electron acceptors (NFAs) for organic solar cells (OSCs) .[1] The electronic properties of NFAs are critical for efficient charge separation and transport in the active layer of an OSC.

Potential in Medicinal Chemistry

Conclusion

This compound is a versatile and important chemical compound with established applications in materials science and potential for future developments in medicinal chemistry. Its synthesis via established cross-coupling methodologies allows for its incorporation into more complex molecular architectures. The continued exploration of this and similar bithiophene derivatives is expected to lead to further advancements in organic electronics and potentially unveil novel therapeutic agents. This technical guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.

References

- 1. A non-fullerene electron acceptor modified by thiophene-2-carbonitrile for solution-processed organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

"5-(Thien-2-yl)thiophene-2-carbonitrile" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thien-2-yl)thiophene-2-carbonitrile is a heterocyclic organic compound belonging to the bithiophene family. This class of molecules is of significant interest in materials science and medicinal chemistry due to the electronic properties and biological activity of the thiophene moiety. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, synthesis, and potential applications, with a focus on its role as a building block in the development of novel materials and therapeutic agents.

Core Data and Physicochemical Properties

The fundamental chemical identifiers and properties of this compound are summarized in the table below. This data is essential for substance identification, experimental design, and computational modeling.

| Parameter | Value |

| CAS Number | 16278-99-2 |

| Molecular Formula | C₉H₅NS₂ |

| Molecular Weight | 191.27 g/mol |

| Synonyms | [2,2'-Bithiophene]-5-carbonitrile, 5-Cyano-2,2'-bithiophene |

Synthesis and Experimental Protocols

While specific, detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of similar bithiophene structures generally follows established organometallic cross-coupling reactions. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

A common approach for the synthesis of asymmetrical bithiophenes involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. The following diagram illustrates a generalized synthetic pathway.

Spectroscopic Profile of 5-(Thien-2-yl)thiophene-2-carbonitrile: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-(Thien-2-yl)thiophene-2-carbonitrile, a key heterocyclic compound of interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral data and the methodologies for its characterization.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.60 - 7.50 | m | - | H-5', H-3' |

| 7.40 - 7.30 | m | - | H-3, H-4 |

| 7.15 - 7.05 | m | - | H-4' |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 - 140.0 | C-2, C-2', C-5 |

| 130.0 - 125.0 | C-3', C-4, C-4', C-5' |

| 120.0 - 115.0 | C-3 |

| 115.0 - 110.0 | -CN |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2230 - 2210 | Strong | C≡N stretch |

| 3110 - 3080 | Medium | Aromatic C-H stretch |

| 1520 - 1400 | Medium-Strong | Thiophene ring C=C stretching |

| 850 - 700 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 191 | 100 | [M]⁺ (Molecular Ion) |

| 164 | Moderate | [M - HCN]⁺ |

| 147 | Moderate | [M - CS]⁺ |

| 119 | Low | [C₄H₃S-CN]⁺ |

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample (5-10 mg) of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is analyzed. The molecular ion peak ([M]⁺) and major fragmentation peaks are recorded.

Visualizing Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Thien-2-yl)thiophene-2-carbonitrile, a bithiophene derivative of interest in materials science and medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and presents a compilation of its physical and chemical properties. A detailed, plausible experimental protocol for its synthesis via palladium-catalyzed cross-coupling reactions is provided, based on established methodologies for similar compounds. Furthermore, this guide explores the potential biological activities and applications of this compound in drug development by examining the known roles of structurally related thiophene and bithiophene compounds. While specific biological data for this compound is limited, this guide outlines hypothetical signaling pathways and mechanisms of action that could be relevant, providing a foundation for future research.

Chemical Identity and Properties

This compound is a heteroaromatic compound containing two linked thiophene rings, with a nitrile functional group.

IUPAC Name: 5-thiophen-2-ylthiophene-2-carbonitrile

Synonyms:

-

[2,2'-Bithiophene]-5-carbonitrile[1]

-

5-Cyano-2,2'-bithiophene[2]

-

5-(2-Thienyl)thiophene-2-carbonitrile

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 16278-99-2 | [3] |

| Molecular Formula | C₉H₅NS₂ | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 100 °C | [2] |

| Boiling Point | 36 °C | [2] |

| LogP | 3.348 | [2] |

| Topological Polar Surface Area | 80.3 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols: Synthesis

The synthesis of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These methods are widely used for the formation of C-C bonds between aryl and heteroaryl rings.[4][5][6][7][8] Below are detailed, representative protocols for each method.

Synthesis via Suzuki Coupling

The Suzuki coupling reaction involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5][9][10][11]

Reaction Scheme:

Figure 1: General scheme for the Suzuki coupling synthesis.

Materials:

-

5-Bromothiophene-2-carbonitrile

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene (anhydrous)

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous toluene (10 mL per mmol of 5-bromothiophene-2-carbonitrile) and ethanol (2 mL per mmol) to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Synthesis via Stille Coupling

The Stille coupling reaction utilizes an organotin compound and an organohalide in the presence of a palladium catalyst.[4][6][7][8][12]

Reaction Scheme:

Figure 2: General scheme for the Stille coupling synthesis.

Materials:

-

5-Bromothiophene-2-carbonitrile

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene or dioxane

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve 5-bromothiophene-2-carbonitrile (1.0 eq) and 2-(tributylstannyl)thiophene (1.1 eq) in anhydrous toluene (15 mL per mmol of the bromide).

-

Degas the solution with a stream of argon for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Heat the reaction mixture to reflux (around 110 °C) and maintain for 12-24 hours, or until TLC indicates the consumption of the starting material.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is then dissolved in a suitable solvent like ethyl acetate and filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (e.g., with a hexane/ethyl acetate eluent system) to afford the pure product.

Potential Biological Activities and Signaling Pathways

While there is a lack of specific biological data for this compound in the public domain, the broader class of thiophene and bithiophene derivatives has been extensively studied, revealing a wide range of pharmacological activities.[13][14][15][16] These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.

Potential Therapeutic Areas:

-

Anticancer: Thiophene derivatives have shown potential as anticancer agents.[13] Some have been investigated as inhibitors of enzymes crucial for DNA replication and repair, such as topoisomerase II.

-

Anti-inflammatory: Many thiophene-based compounds exhibit anti-inflammatory properties.

-

Antimicrobial: The thiophene scaffold is present in several antimicrobial agents.

Based on the activities of related compounds, we can hypothesize potential signaling pathways that this compound might modulate.

Figure 3: Hypothetical signaling pathways potentially modulated by this compound.

This diagram illustrates two potential mechanisms of action. The first pathway depicts the inhibition of a kinase cascade, such as the PI3K/Akt pathway, which is often dysregulated in cancer. The second pathway shows a potential interaction with a G-protein coupled receptor (GPCR), such as GPR35, which has been shown to be a target for some thieno[3,2-b]thiophene derivatives.[14] It is important to emphasize that these are hypothetical pathways based on the activities of structurally similar compounds and require experimental validation for this compound.

Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a structured experimental workflow is necessary.

Figure 4: A proposed experimental workflow for the biological evaluation of this compound.

This workflow begins with the synthesis and purification of the compound, followed by initial screening in relevant biological assays (e.g., cancer cell lines). If activity is observed, subsequent steps would focus on identifying the molecular target and elucidating the mechanism of action, potentially leading to in vivo studies and lead optimization for drug development.

Conclusion

This compound is a readily synthesizable bithiophene derivative with potential for applications in both materials science and drug discovery. While specific biological data for this compound is not yet widely available, its structural similarity to other biologically active thiophene-containing molecules suggests that it warrants further investigation. The experimental protocols and hypothesized pathways presented in this guide provide a solid foundation for researchers to explore the properties and potential applications of this interesting molecule. Future studies should focus on a systematic biological evaluation to uncover its specific molecular targets and mechanisms of action.

References

- 1. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS No.16278-99-2 | this compound | chem960.com [m.chem960.com]

- 3. warshel.com [warshel.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. doaj.org [doaj.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Buy 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile | 339098-98-5 [smolecule.com]

- 14. Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Physicochemical Properties for Researchers

This technical guide provides an in-depth overview of the available physicochemical data for 5-(thien-2-yl)thiophene-2-carbonitrile, a heterocyclic compound of interest in materials science and as a potential building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's solubility and stability characteristics.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅NS₂ | [1][2][3] |

| Molecular Weight | 191.27 g/mol | [1][3] |

| Melting Point | 100 °C | [2] |

| Boiling Point | 36 °C (Predicted) | [2] |

| XlogP | 3.348 | [2] |

| Appearance | Off-white powder/crystals | [4] |

Solubility Profile

Specific experimental solubility data for this compound in various solvents is not extensively documented. However, based on its chemical structure—a non-polar aromatic core with a polar nitrile group—a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in common organic solvents and limited solubility in aqueous solutions.

For researchers requiring precise solubility measurements, a standardized experimental protocol is recommended. The following section outlines a robust methodology for determining the solubility of this compound.

Experimental Protocol: Solubility Determination via UV-Vis Spectrophotometry

This protocol describes a common and reliable method for quantifying the solubility of a compound like this compound in various solvents. This method is adapted from established procedures for similar organic molecules.[5]

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

A selection of analytical grade solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dimethyl sulfoxide (DMSO), and water)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing and dissolving the compound in a solvent in which it is freely soluble.

-

Create a series of standard solutions of decreasing concentration through serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the compound to a known volume of each test solvent in separate vials.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples until equilibrium is reached (typically 24-72 hours).

-

Allow the samples to stand for a short period to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculate the concentration of the saturated solution using the calibration curve equation, accounting for the dilution factor.

-

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Workflow for determining compound solubility using UV-Vis spectrophotometry.

Stability Profile

Detailed stability studies for this compound are not widely published. Thiophene-containing compounds can be susceptible to oxidation and degradation under certain conditions, such as exposure to strong oxidizing agents, high temperatures, or UV light.

For researchers, it is crucial to assess the stability of the compound under their specific experimental or storage conditions. A typical approach involves subjecting the compound to stress conditions and monitoring its degradation over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Preliminary Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Solvents for mobile phase

-

Forced degradation conditions:

-

Acidic solution (e.g., 0.1 M HCl)

-

Basic solution (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Elevated temperature (e.g., 60 °C)

-

Photostability chamber (ICH Q1B guidelines)

-

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

-

Sample Preparation: Prepare solutions of the compound in the various stress condition media.

-

Stress Testing:

-

Expose the solutions to the respective stress conditions for a defined period.

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize acidic and basic samples before analysis.

-

-

HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to assess the degradation rate.

The logical relationship for assessing compound stability is depicted in the following diagram.

Caption: A generalized workflow for evaluating the stability of a chemical compound.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides researchers with the necessary foundational knowledge and standardized protocols to determine these critical parameters. The provided experimental workflows for solubility and stability assessment offer a robust starting point for generating reliable data essential for applications in both materials science and drug development. Researchers are encouraged to perform these experimental evaluations to ascertain the compound's properties under their specific laboratory conditions.

References

An In-depth Technical Guide to the Electronic and Optical Properties of 5-(Thien-2-yl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Thien-2-yl)thiophene-2-carbonitrile is a heterocyclic organic compound featuring a bithiophene core functionalized with a nitrile group. This molecule is of significant interest to researchers in materials science and drug discovery due to the well-established electronic and optical properties of the thiophene family of compounds. Thiophene-based molecules are known for their utility as organic semiconductors, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the thiophene rings facilitates charge transport, while the extended π-conjugation gives rise to interesting photophysical properties. The introduction of a cyano (-CN) group, a strong electron-withdrawing group, is expected to significantly modulate the electronic structure, and consequently, the optical and electrochemical characteristics of the bithiophene scaffold. This technical guide provides a comprehensive overview of the anticipated electronic and optical properties of this compound, detailed experimental protocols for their characterization, and a summary of expected quantitative data based on computational studies and analysis of similar compounds.

Core Electronic and Optical Properties

UV-Visible Absorption and Photoluminescence

Conjugated organic molecules like this compound absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to unsubstituted bithiophene.

Photoluminescence (fluorescence) occurs when the molecule relaxes from the excited state back to the ground state by emitting a photon. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, is sensitive to the molecular structure and environment.

Table 1: Expected Photophysical Properties of this compound

| Parameter | Expected Value/Range | Method of Determination |

| Absorption Maximum (λmax) | 350 - 450 nm | UV-Vis Spectroscopy |

| Molar Extinction Coefficient (ε) | 104 - 105 M-1cm-1 | UV-Vis Spectroscopy |

| Emission Maximum (λem) | 400 - 550 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Comparative Method (e.g., vs. Quinine Sulfate) |

| Stokes Shift | 50 - 100 nm | From Absorption and Emission Spectra |

Note: The values presented are estimates based on data for similar substituted bithiophene compounds and are intended for illustrative purposes.

Electrochemical Properties and Frontier Molecular Orbital Energies

Cyclic voltammetry is a key technique to probe the electrochemical behavior of this compound, providing information on its oxidation and reduction potentials. These potentials are directly related to the energies of the HOMO and LUMO levels, respectively. The electron-withdrawing nitrile group is anticipated to lower both the HOMO and LUMO energy levels, making the compound more resistant to oxidation and easier to reduce compared to unsubstituted bithiophene.

Computational studies using Density Functional Theory (DFT) can also provide reliable estimates of the frontier molecular orbital energies. For a similar thiophene derivative, DFT calculations have indicated a HOMO energy of approximately -4.89 eV and a LUMO energy of -3.22 eV.[1]

Table 2: Expected Electrochemical Properties and Frontier Orbital Energies

| Parameter | Expected Value/Range | Method of Determination |

| Oxidation Onset Potential (Eox) | +1.0 to +1.5 V (vs. Fc/Fc+) | Cyclic Voltammetry |

| Reduction Onset Potential (Ered) | -1.0 to -1.5 V (vs. Fc/Fc+) | Cyclic Voltammetry |

| HOMO Energy Level | -5.5 to -6.0 eV | Cyclic Voltammetry / DFT Calculations |

| LUMO Energy Level | -3.0 to -3.5 eV | Cyclic Voltammetry / DFT Calculations |

| Electrochemical Band Gap | 2.0 to 2.5 eV | From Eox and Ered |

Note: The values presented are estimates based on data for similar substituted bithiophene compounds and computational studies, intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the characterization of the electronic and optical properties of this compound are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, absorption maximum (λmax), and molar extinction coefficient (ε).

Materials and Instrumentation:

-

This compound

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10-3 M) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically 10-5 to 10-6 M).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in both the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 250-700 nm).

-

Sample Measurement: Replace the blank in the sample holder with a cuvette containing the most dilute solution of the compound. Record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, emission maximum (λem), and fluorescence quantum yield (ΦF).

Materials and Instrumentation:

-

Dilute solution of this compound (absorbance at excitation wavelength < 0.1)

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz cuvettes (4-sided polished)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent, ensuring the absorbance at the intended excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the λmax from the UV-Vis spectrum).

-

Emission Scan: Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a point where the emission intensity returns to the baseline.

-

Data Analysis: Identify the wavelength of maximum emission (λem).

-

Quantum Yield Determination (Comparative Method): a. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known quantum yield standard. b. Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Materials and Instrumentation:

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of the compound (typically 1-5 mM) in the solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrode Polishing: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry before use.

-

Measurement: Assemble the three-electrode cell. Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events.

-

Internal Standard: After the initial scan, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc+) and repeat the scan. This allows for accurate referencing of the measured potentials.

-

Data Analysis: a. Determine the onset potentials for the first oxidation (Eox) and reduction (Ered) waves from the voltammogram. b. Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced to Fc/Fc+): EHOMO (eV) = - (Eox + 4.8) ELUMO (eV) = - (Ered + 4.8)

Mandatory Visualizations

Experimental Workflow for Optoelectronic Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of the electronic and optical properties of a novel organic semiconductor like this compound.

Caption: Workflow for Synthesis and Optoelectronic Characterization.

Conclusion

This compound represents a promising candidate for applications in organic electronics and potentially as a scaffold in medicinal chemistry. Its electronic and optical properties can be systematically investigated using a combination of spectroscopic and electrochemical techniques. While direct experimental data is currently sparse, theoretical calculations and comparisons with analogous compounds provide a solid foundation for understanding its behavior. The protocols and expected data presented in this guide offer a framework for researchers to explore the potential of this and other novel thiophene-based materials. Further experimental work is crucial to fully elucidate the properties of this compound and unlock its technological and therapeutic potential.

References

In-depth Analysis of 5-(Thien-2-yl)thiophene-2-carbonitrile: HOMO-LUMO Energy Levels and Electronic Properties

An Examination of the Frontier Molecular Orbitals Governing Optoelectronic Behavior

For Immediate Release

[City, State] – The electronic and photophysical properties of organic semiconductor materials are of paramount importance in the advancement of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A thorough understanding of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is critical for designing and synthesizing novel materials with tailored functionalities. This technical guide focuses on the electronic properties of 5-(thien-2-yl)thiophene-2-carbonitrile, a bithiophene derivative with potential applications in organic electronics.

Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a widely accepted method for calculating the HOMO and LUMO energy levels of organic molecules with a high degree of accuracy.

Typical Computational Protocol

A representative DFT calculation for determining the HOMO-LUMO energy levels of a thiophene-based molecule would involve the following steps:

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, for example, 6-31G(d).

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO.

The following table outlines the typical software and parameters used in such a computational study.

| Parameter | Specification | Purpose |

| Software | Gaussian, ORCA, etc. | Quantum chemistry software package |

| Method | Density Functional Theory (DFT) | To calculate electronic structure |

| Functional | B3LYP, PBE0, etc. | Approximation to the exchange-correlation energy |

| Basis Set | 6-31G(d), 6-311+G(d,p), etc. | Set of functions to build molecular orbitals |

Below is a conceptual workflow for a DFT calculation.

An In-depth Technical Guide to the Potential Applications of Bithiophene Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Bithiophene carbonitrile derivatives have emerged as a versatile class of organic molecules with significant potential across various scientific and technological fields. Their unique electronic and photophysical properties, stemming from the electron-rich bithiophene core and the electron-withdrawing carbonitrile group, make them highly attractive for applications ranging from organic electronics to medicinal chemistry. This guide provides a comprehensive overview of the current research, potential applications, and detailed experimental methodologies related to these promising compounds.

Applications in Organic Electronics

Bithiophene carbonitrile derivatives are extensively investigated as advanced materials for organic electronic devices due to their exceptional charge transport properties and tunable energy levels.[1] The introduction of a cyano group enhances electron delocalization and can lead to a reduced energy gap, making these materials suitable for various applications.[2][3]

-

Organic Light-Emitting Diodes (OLEDs): The bipolar nature of some bithiophene carbonitrile derivatives, with electron-donating bithiophene and electron-accepting oxadiazole moieties, makes them excellent green fluorescent materials for OLEDs.[4][5]

-

Organic Field-Effect Transistors (OFETs): The planar structure of bithiophene promotes good conjugation, which is beneficial for charge transport in OFETs.[2] Bromo-bithiophene derivatives, in particular, have shown exceptional charge transport properties.[1]

-

Organic Photovoltaics (OPVs): Bithiophene carbonitrile derivatives have been explored as both donor and acceptor materials in OPVs.[6][7] The ability to tune their HOMO and LUMO energy levels by introducing different substituent groups is crucial for optimizing the performance of solar cells.[8] The introduction of a bithiophene unit can extend the conjugation in the molecule, leading to a redshift in absorption and improved efficiency.[9]

Workflow for Organic Electronic Device Fabrication

Caption: General workflow for the fabrication and testing of organic electronic devices.

Applications in Medicinal Chemistry

The structural motif of thiophene is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[10] Bithiophene carbonitrile derivatives have shown promise as antimicrobial and anticancer agents.[11][12]

-

Antimicrobial Activity: Nitrile-containing compounds can serve as precursors to diamidines, which exhibit broad-spectrum antimicrobial activity.[11] Certain bithiophene derivatives have shown significant antibacterial and antifungal activities.[12]

-

Anticancer Activity: Thiophene derivatives have been reported to bind to a wide range of cancer-specific protein targets.[13] Some pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[14][15] Studies have shown that certain thiophene carboxamide derivatives can act as biomimetics of the anticancer agent Combretastatin A-4 (CA-4).[16]

Signaling Pathway Inhibition by an EGFR Inhibitor

Caption: Inhibition of the EGFR signaling pathway by a bithiophene carbonitrile derivative.

Applications as Fluorescent Probes

Bithiophene derivatives are also utilized as fluorescent sensors for the detection of various analytes.[17] Donor-π-acceptor compounds based on bithiophene can exhibit aggregation-induced emission (AIE), a phenomenon useful for applications like detecting hidden fingerprints.[2][3][18]

-

Heavy Metal Ion Detection: A bithiophene-based fluorescent "turn-on" sensor has been developed for the highly sensitive and rapid detection of Hg2+ in various samples, including water, seafood, and urine.[17]

-

Bioimaging: Due to their good water solubility, low cytotoxicity, and cell-membrane permeability, some bithiophene-based sensors can be used to image Hg2+ in living cells.[17]

Quantitative Data Summary

Photophysical and Electrochemical Properties

| Compound Type | λabs (nm) | λem (nm) | Quantum Yield (%) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| D-π-A Bithiophenyl Cyanoacrylates | 403-410 | 493 | 0.7-3.0 | - | - | - | [2] |

| Bithiophene-Oxadiazole Derivatives | 370-388 | 490-504 | - | -5.56 to -5.69 | -2.60 to -2.71 | 2.96-2.98 | [4][5] |

| Bithiophene-based NFAs (OPV) | 682-726 | - | - | - | - | 1.48-1.55 | [9] |

| Poly(bithiophene-alt-benzodithiophene) | - | - | - | -5.20 | - | 1.90 | [19] |

Anticancer Activity (IC50 Values in µM)

| Compound Class | Cell Line | HCT-116 | HepG-2 | MCF-7 | A549 | EGFRWT | EGFRT790M | Reference |

| Pyrimidine-5-carbonitrile | 11b | 3.37 | 3.04 | 4.14 | 2.4 | 0.09 | 4.03 | [14] |

| Pyrimidine-5-carbonitrile | 10b | - | 3.56 | 7.68 | 5.85 | 0.00829 | - | [15] |

| Thiophene Carboxamides | 2b | - | 5.46 | - | - | - | - | [16] |

| Thiophene Carboxamides | 2e | - | 12.58 | - | - | - | - | [16] |

Experimental Protocols

Synthesis of Bithiophene-Substituted Heterocycles

A general method for synthesizing symmetrical and unsymmetrical bithiophene-substituted heterocycles bearing carbonitriles involves multi-step reactions.[11]

Example: Synthesis of 2,2′-(2,2′-Bithiophene-5,5′-diyl)-bis(imidazo[1,2-a]pyridine-6-carbonitrile) (3a) [11]

-

Bromination: 2-acetyl-5-bromothiophene is brominated using bromine in a dioxane/ether mixture to yield 2-bromo-1-(5-bromothiophen-2-yl)-ethanone (1).

-

Condensation: Compound 1 is condensed with 6-aminonicotinonitrile to produce 2-(5-bromothiophen-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile (2a).

-

Stille Homocoupling: Compound 2a undergoes a Stille-type homocoupling reaction in the presence of hexabutylditin and a palladium catalyst (Pd(PPh3)4) in refluxing toluene to afford the final product 3a.

Synthetic Pathway for Bithiophene Derivatives

Caption: A generalized synthetic route for bithiophene carbonitrile derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of the synthesized compounds.[20]

-

Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a density of 8 × 10^4 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with the bithiophene carbonitrile derivatives at a specific concentration (e.g., 30 µg/mL) and incubated for another 24 hours.

-

MTT Addition: 10 µL of MTT solution (5.0 mg/mL) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the synthesized compounds, which is crucial for their application in organic electronics.[19]

-

Solution Preparation: A solution of the compound is prepared in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M Bu4NPF6).

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential is swept, and the resulting current is measured. The onset potentials for oxidation and reduction are used to calculate the HOMO and LUMO energy levels, respectively.

This technical guide provides a foundational understanding of the vast potential of bithiophene carbonitrile derivatives. The combination of their tunable electronic properties and significant biological activities makes them a focal point for future research and development in materials science and medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and optoelectronic investigations of bithiophene substituted 1,3,4-oxadiazole derivatives as green fluorescent materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing photovoltaic properties of organic solar cells through core alteration of methyl-substituted bithiophene-based small molecule acceptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Theoretical studies on the effect of a bithiophene bridge with different substituent groups (R = H, CH3, OCH3 and CN) in donor–π–acceptor copolymers for organic solar cell applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. New Bithiophene Extended IDIC-Based Non-Fullerene Acceptors and Organic Photovoltaics Thereof [mdpi.com]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Bithiophene and Thieno [2,3-d] Pyrimidine Derivatives with Potent Antimicrobial Activity [ejchem.journals.ekb.eg]

- 13. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 17. Bithiophene-based fluorescent sensor for highly sensitive and ultrarapid detection of Hg2+ in water, seafood, urine and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thien-2-yl)thiophene-2-carbonitrile is a key building block in the development of novel organic electronic materials and pharmaceutical compounds. Its rigid, electron-rich bithiophene core functionalized with a nitrile group makes it an attractive scaffold for creating molecules with tailored electronic and biological properties. The Stille cross-coupling reaction offers a robust and versatile method for the synthesis of this important intermediate, allowing for the efficient formation of the C-C bond between the two thiophene rings.

This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing the palladium-catalyzed Stille coupling reaction. The information is compiled from established methodologies for similar cross-coupling reactions involving thiophene derivatives.

Reaction Principle

The synthesis of this compound via Stille coupling involves the reaction of a 5-halothiophene-2-carbonitrile with an organostannane derivative of thiophene in the presence of a palladium catalyst. The catalytic cycle, as illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: General catalytic cycle of the Stille cross-coupling reaction.

Data Presentation

The following tables summarize typical reaction parameters for the Stille coupling of thiophene derivatives, which can be adapted for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Reactant | Role | Typical Stoichiometry (equivalents) |

| 5-Bromothiophene-2-carbonitrile | Electrophile | 1.0 |

| 2-(Tributylstannyl)thiophene | Nucleophile | 1.0 - 1.2 |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) |

| Ligand | Ligand for Catalyst | 0.02 - 0.10 (2-10 mol%) |

| Copper(I) Iodide (optional) | Co-catalyst/Additive | 0.1 - 2.0 |

Table 2: Reaction Conditions

| Parameter | Typical Range |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tol)₃, AsPh₃ |

| Solvent | Toluene, DMF, Dioxane, THF |

| Temperature | 50 - 110 °C |

| Reaction Time | 12 - 48 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of this compound via Stille coupling.

Materials:

-

5-Bromothiophene-2-carbonitrile

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene or DMF

-

Degassing equipment (e.g., for freeze-pump-thaw cycles)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 mmol, 1.0 eq), 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add anhydrous, degassed toluene (10 mL) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

-

Continue heating until the starting material (5-bromothiophene-2-carbonitrile) is consumed (typically 12-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional ethyl acetate.

-

The combined organic filtrates can be washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Safety Precautions:

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

-

Solvents are flammable and should be used away from ignition sources.

Conclusion

The Stille coupling reaction is a highly effective method for the synthesis of this compound. The reaction conditions can be optimized by screening different catalysts, ligands, solvents, and temperatures to achieve high yields of the desired product. The provided protocol serves as a general guideline and may require optimization for specific laboratory conditions and scales. Proper handling of toxic reagents and adherence to safety protocols are crucial for the successful and safe execution of this synthesis.

Application Notes and Protocols for the Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromothiophene-2-carbonitrile and thiophene-2-boronic acid. This method offers a robust and efficient route to construct the bi-heterocyclic scaffold. Included are a comprehensive experimental protocol, tabulated reaction parameters, and diagrams illustrating the reaction workflow and catalytic cycle.

Introduction

The 2,2'-bithiophene scaffold is a prevalent motif in a wide range of biologically active compounds and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and bi-heteroaryl compounds.[1][2][3] This method is favored due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2] The synthesis of this compound serves as a key example of this powerful transformation.

Reaction Scheme

The synthesis of this compound is accomplished by the palladium-catalyzed cross-coupling of 5-bromothiophene-2-carbonitrile with thiophene-2-boronic acid.

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling reactions for thiophene derivatives.[2][3]

Materials:

-

5-Bromothiophene-2-carbonitrile

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carbonitrile (1.0 eq), thiophene-2-boronic acid (1.1-1.5 eq), and the base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, or toluene).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The purified product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Bromothiophene-2-carbonitrile | 14945-64-5 | C₅H₂BrNS | 188.04 | Off-white to yellow solid |

| Thiophene-2-boronic acid | 6165-68-0 | C₄H₅BO₂S | 127.96 | White to off-white crystalline powder |

| This compound | 16278-99-2 | C₉H₅NS₂ | 191.27 | Yellow to brown solid[4][5] |

Table 2: Summary of Typical Suzuki Coupling Reaction Conditions

| Parameter | Typical Range/Value |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][6] |

| Catalyst Loading | 1-5 mol% |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃ |

| Base Equivalents | 2.0-3.0 eq |

| Solvent System | 1,4-Dioxane/Water (4:1), Toluene, DMF, THF |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 hours |

| Yield | Moderate to excellent (typically 60-95% for similar couplings)[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism involving a palladium(0) catalyst.

Caption: The Suzuki-Miyaura catalytic cycle.

References

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. warshel.com [warshel.com]

- 6. diva-portal.org [diva-portal.org]

Application Notes and Protocols for 5-(Thien-2-yl)thiophene-2-carbonitrile in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thien-2-yl)thiophene-2-carbonitrile is a promising organic semiconductor belonging to the family of thiophene-based small molecules. Thiophene derivatives are known for their excellent charge transport properties and environmental stability, making them attractive candidates for applications in organic electronics. The presence of the electron-withdrawing nitrile group and the extended π-conjugated system in this compound suggests its potential for use as an active material in Organic Field-Effect Transistors (OFETs). These application notes provide an overview of its potential, along with detailed protocols for device fabrication and characterization. While direct performance data for this specific molecule in OFETs is not extensively available in published literature, the following sections provide representative data from closely related thiophene-based small molecules to serve as a benchmark.

Data Presentation

The performance of an organic semiconductor in an OFET is characterized by several key parameters. The following tables summarize typical performance data for small-molecule thiophene-based semiconductors, which can be considered as expected benchmarks for this compound.

Table 1: Representative OFET Performance Data for Thiophene-Based Small Molecules

| Semiconductor Material | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Current Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] |

| Fused DPP-based small molecule | BGBC | ~9.7 x 10⁻³ | ~10⁵ | ~32 |

| Alkylated DPP precursor | BGBC | ~4 x 10⁻³ | - | - |

| FDPP-based polymer (p-channel) | - | 1.08 | - | - |

Note: Data is sourced from analogous thiophene-based systems and should be considered as a reference for the potential performance of this compound.[1][2]

Table 2: Key Physicochemical Properties of a Representative Fused Thiophene (FDPP) Semiconductor

| Property | Value |

| Maximum Absorption (λ_abs.max) in solution | 584 nm and 538 nm |

| HOMO Energy Level | -4.72 eV (calculated) |

| LUMO Energy Level | -2.38 eV (calculated) |

| Optical Band Gap | 1.55 eV |

Note: These properties for a related fused thiophene system provide insight into the expected electronic and optical characteristics of this compound.[1][2]

Experimental Protocols

The following are detailed protocols for the synthesis of the target molecule and the fabrication and characterization of OFETs using a small-molecule organic semiconductor like this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

-

2-Bromothiophene

-

Thiophene-2-carbonitrile

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-bromothiophene (1 equivalent), thiophene-2-carbonitrile (1.2 equivalents), and potassium carbonate (2 equivalents) in toluene.

-

Degassing: Degas the mixture by bubbling nitrogen through the solvent for 30 minutes.

-

Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the reaction mixture under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Fabrication of Bottom-Gate, Bottom-Contact (BGBC) OFETs

Materials:

-

Highly n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

-

This compound

-

Octadecyltrichlorosilane (OTS)

-

Toluene (anhydrous)

-

Chloroform (anhydrous)

-

Gold (Au) for source and drain electrodes

-

Shadow mask for electrode deposition

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen.

-

Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive).

-

-

Dielectric Surface Modification:

-

Immerse the cleaned substrate in a 5% solution of OTS in anhydrous toluene for 12-18 hours in a nitrogen-filled glovebox to form a self-assembled monolayer (SAM).

-

After immersion, rinse the substrate with fresh toluene to remove any excess OTS and then dry it.

-

-

Source and Drain Electrode Deposition:

-

Place a shadow mask with the desired channel length (e.g., 50 µm) and width (e.g., 1000 µm) onto the OTS-treated substrate.

-

Deposit a 30 nm thick layer of gold (Au) through the shadow mask using thermal evaporation to define the source and drain electrodes.

-

-

Organic Semiconductor Deposition:

-

Prepare a dilute solution (e.g., 0.5 - 1 mg/mL) of this compound in a high-purity organic solvent like chloroform.

-

Deposit the organic semiconductor thin film onto the substrate via spin-coating or drop-casting in a controlled environment (e.g., a nitrogen-filled glovebox).

-

Anneal the film at a moderate temperature (e.g., 45°C) to remove residual solvent and improve molecular ordering.[1][2]

-

Protocol 3: Characterization of OFETs

Equipment:

-

Semiconductor parameter analyzer

-

Probe station

Procedure:

-

Device Placement: Place the fabricated OFET device on the chuck of the probe station.

-

Probing: Carefully land the probe tips on the gate, source, and drain electrodes.

-

Transfer Characteristics Measurement:

-

Apply a constant drain-source voltage (V_ds), typically in the saturation regime (e.g., -60 V).

-

Sweep the gate-source voltage (V_gs) from a positive to a negative value (e.g., +20 V to -80 V).

-

Measure the corresponding drain-source current (I_ds).

-

Plot I_ds vs. V_gs to obtain the transfer curve. The on/off ratio can be extracted from this plot.

-

-

Output Characteristics Measurement:

-

Apply a constant gate-source voltage (V_gs) at different steps (e.g., 0 V, -20 V, -40 V, -60 V).

-

For each V_gs, sweep the drain-source voltage (V_ds) from 0 V to a negative value (e.g., -80 V).

-

Measure the corresponding drain-source current (I_ds).

-

Plot I_ds vs. V_ds for each V_gs to obtain the output curves.

-

-

Parameter Extraction:

-

The field-effect mobility (μ) can be calculated from the slope of the (I_ds)¹ᐟ² vs. V_gs plot in the saturation regime using the following equation: I_ds = (μ * C_i * W) / (2 * L) * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

-

The threshold voltage (V_th) is determined from the x-intercept of the linear fit to the (I_ds)¹ᐟ² vs. V_gs plot.

-

Visualizations

Caption: Workflow for the fabrication and characterization of OFETs.

Caption: Logic diagram of p-type charge transport in an OFET.

References

Application Notes and Protocols for Antifungal Activity of Thiophene Derivatives

Topic: Antifungal Activity of "5-(Thien-2-yl)thiophene-2-carbonitrile" Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial activity. This document provides an overview of the application and evaluation of thiophene derivatives, with a focus on structures related to "this compound," as potential antifungal agents. While specific data for "this compound" is not extensively available in the public domain, this document outlines generalized protocols and summarizes data from structurally related thiophene derivatives to guide researchers in this area. The methodologies described are based on established standards for antifungal susceptibility testing.

Data Presentation: Antifungal Activity of Thiophene Derivatives

The antifungal efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the antifungal activities of various thiophene derivatives against pathogenic fungal strains as reported in the literature. It is important to note that these are representative data for different classes of thiophene derivatives and not specific to "this compound".

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Candida Species

| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference Compound (MIC, µg/mL) |

| 2-(Substituted-amino)-4,5-dialkyl-thiophene-3-carbonitriles | Candida spp. | Moderate to poor activity | Fluconazole, Amphotericin B |

| 2-Amino-thiophene derivatives | Fluconazole-resistant Candida spp. | 100 - 200 | Fluconazole (>64) |

| Benzo[b]thiophene derivatives | Candida albicans, Candida tropicalis | 32 - 64 | - |

| 5-Nitro-thiophene-thiosemicarbazones | Candida spp. | - | - |

Table 2: Minimum Fungicidal Concentration (MFC) of Thiophene Derivatives against Various Fungi

| Compound Class | Fungal Strain | MFC Range (µg/mL) | Reference Compound (MFC, µg/mL) |